Robustaside D

Description

Contextualizing Natural Products as Sources of Bioactive Compounds

Natural products, derived from sources such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery and development. These compounds represent a vast chemical diversity that has been refined through evolution to interact with biological targets. The exploration of natural products continues to yield novel molecular scaffolds with potent biological activities, offering promising avenues for the development of new therapeutic agents.

Significance of the Plant Genus/Species as a Source of Specialized Metabolites

Robustaside D has been isolated from plants of the Grevillea genus, specifically Grevillea robusta. nih.gov This genus is known for producing a variety of specialized metabolites. The investigation of such plant species is crucial for uncovering new chemical entities with potential pharmacological applications. The study of compounds like this compound contributes to the broader understanding of the chemical ecology and medicinal potential of the Grevillea genus.

Overview of this compound's Emerging Research Landscape

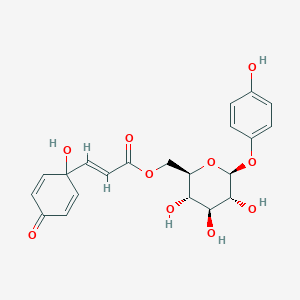

This compound is a beta-D-glucoside, characterized by a 4-hydroxyphenoxy residue at the anomeric position and a [(2E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy residue at position 6. nih.gov Its molecular formula is C21H22O10 and it has a molecular weight of 434.4 g/mol . nih.gov

Initial research has identified antimalarial activity associated with this compound. nih.gov One commercial supplier also notes its potential in antitumor research, suggesting it may induce cytotoxic effects by interfering with microtubule polymerization, leading to apoptosis in cancer cells. biosynth.com However, this source classifies it as a steroidal alkaloid from the Amaryllidaceae family, which is in contrast with its structural identification as a beta-D-glucoside from Grevillea. nih.govbiosynth.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22O10 | PubChem nih.gov |

| Molecular Weight | 434.4 g/mol | PubChem nih.gov |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate | PubChem nih.gov |

| CAS Number | 262352-32-9 | PubChem nih.gov |

Research Gaps and Rationale for In-Depth Investigation of this compound

The current body of research on this compound is limited, presenting several key gaps that warrant further investigation. There is a notable contradiction in the literature regarding its chemical classification, being described as both a beta-D-glucoside from Grevillea and a steroidal alkaloid from the Amaryllidaceae family. nih.govbiosynth.com This fundamental discrepancy needs to be resolved through further phytochemical and spectroscopic analysis.

While preliminary studies have indicated antimalarial and potential cytotoxic activities, the full pharmacological profile of this compound remains largely unexplored. nih.govbiosynth.com In-depth studies are required to confirm these initial findings, elucidate the mechanisms of action, and explore other potential therapeutic applications. The limited number of studies also highlights a need for more extensive research into its biosynthesis, isolation, and potential for chemical synthesis to ensure a sustainable supply for future research.

Interactive Data Table: Reported Biological Activities of this compound

| Activity | Description | Source |

| Antimalarial | Exhibits activity against malaria parasites. | PubChem nih.gov |

| Cytotoxic | Induces cytotoxic effects, potentially through interference with microtubule polymerization, leading to apoptosis in cancerous cells. | Biosynth biosynth.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

262352-32-9 |

|---|---|

Molecular Formula |

C21H22O10 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |

InChI |

InChI=1S/C21H22O10/c22-12-1-3-14(4-2-12)30-20-19(27)18(26)17(25)15(31-20)11-29-16(24)7-10-21(28)8-5-13(23)6-9-21/h1-10,15,17-20,22,25-28H,11H2/b10-7+/t15-,17-,18+,19-,20-/m1/s1 |

InChI Key |

KQIQKULTIAJZKL-VHFDLOJPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Purification Strategies for Robustaside D

Natural Sources and Geographical Distribution of Robustaside D-Producing Organisms

This compound has been primarily identified and isolated from plants belonging to the Proteaceae family. The most frequently cited source is Grevillea robusta , commonly known as the silky oak or silver oak.

Grevillea robusta : This species is native to the coastal and coastal range regions of eastern Australia, specifically from the Clarence River in New South Wales to Maryborough in Queensland cabidigitallibrary.orgusda.govfloranorthamerica.orgcal-ipc.orgwikipedia.orgstuartxchange.org. It typically grows in riverine rainforests, sclerophyll communities, and vine thickets on basaltic soils floranorthamerica.org. G. robusta has been widely introduced and cultivated globally in warm-temperate, subtropical, and tropical highland regions, serving as an ornamental tree, shade tree for plantations, and for timber and firewood cabidigitallibrary.orgusda.govwikipedia.org. It has naturalized in various parts of the world, sometimes becoming invasive cabidigitallibrary.orgusda.govwikipedia.org.

Heliciopsis terminalis : This evergreen tree is native to Southeast Asia, with its distribution extending from the East Himalaya to China (specifically S. Yunnan to E. Guangdong) and Indo-China, including Cambodia, Laos, Myanmar, Thailand, and Vietnam kew.orgdnp.go.thefloras.orgwikipedia.org. It is found in evergreen forests at altitudes ranging from 600 to 1,500 meters dnp.go.th.

Helicia tsaii : This species is native to China, specifically in the southwestern Yunnan province kew.org.

While Grevillea robusta is the most extensively studied source for this compound, the presence of related compounds in other Grevillea species and in the Helicia and Heliciopsis genera suggests a broader distribution of this class of compounds within the Proteaceae family.

Biogeographic Variations in this compound Content

Specific research detailing biogeographic variations in the content of this compound across different populations or geographical regions of its source plants is limited in the reviewed literature. While the geographical distribution of Grevillea robusta and other related species is well-documented, studies that quantitatively assess how environmental factors or geographical isolation influence this compound biosynthesis and accumulation are not prominently featured. General studies on plant secondary metabolites sometimes indicate correlations between latitude and the content of certain compounds, such as cyanogenic glycosides in Grevillea robusta flowers imrpress.com, but direct evidence for this compound content variation remains an area for further investigation.

Extraction Methodologies for this compound from Biological Matrices

The isolation of this compound typically begins with the extraction of plant material using polar solvents, followed by a series of partitioning steps to fractionate the extract based on polarity.

The initial extraction of Grevillea robusta leaves and flowers commonly employs methanol (B129727) (MeOH) stuartxchange.orgekb.egwikipedia.orgnih.govresearchgate.netjst.go.jp. This polar solvent is effective in solubilizing a wide range of phytochemicals, including phenolic glycosides like this compound. The process often involves maceration or reflux extraction to maximize the yield of target compounds from the plant matrix ymerdigital.comfrontiersin.org. For instance, studies have reported extracting powdered G. robusta flowers with methanol at room temperature or under reflux conditions floranorthamerica.orgekb.egwikipedia.org.

Following the initial solvent extraction, the crude extract is typically subjected to sequential liquid-liquid partitioning. This process helps to separate compounds based on their differential solubilities in immiscible solvents, thereby enriching fractions containing this compound.

Solvent Selection and Optimization for Efficient this compound Extraction

The selection of solvents is critical for efficient extraction and subsequent isolation of this compound. Methanol is consistently used for the initial extraction due to its polarity, which is suitable for glycosides and phenolic compounds floranorthamerica.orgstuartxchange.orgekb.egwikipedia.orgnih.govresearchgate.netjst.go.jp.

After obtaining the crude methanol extract, it is often partitioned using solvents of increasing polarity to isolate different classes of compounds. Common partitioning solvents include:

n-Hexane : Used to remove non-polar compounds such as lipids and waxes.

Chloroform (CHCl₃) : Employed to extract moderately polar compounds.

Ethyl Acetate (B1210297) (EtOAc) : This solvent is particularly effective for extracting phenolic compounds and glycosides, including this compound, due to its intermediate polarity stuartxchange.orgekb.egwikipedia.orgnih.govjst.go.jp. The ethyl acetate soluble fraction is often the primary source for further purification.

n-Butanol (n-BuOH) : Used to extract more polar compounds, including highly glycosylated substances.

The choice of solvents and the order of partitioning are optimized to maximize the recovery of this compound while minimizing co-extracted impurities.

Advanced Extraction Techniques for this compound

While conventional extraction methods like maceration and Soxhlet extraction are widely reported for obtaining crude extracts from Grevillea species ymerdigital.comfrontiersin.org, advanced techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are known to enhance the efficiency and reduce extraction times for various plant metabolites, including polyphenols desertnorthwest.com. However, specific studies detailing the application and optimization of these advanced techniques for the selective extraction of this compound are not extensively documented in the reviewed literature.

Fractionation Approaches for Enriched this compound Extracts

Once crude extracts are obtained and partitioned, further fractionation steps are employed to isolate and purify this compound. These methods are guided by the compound's physicochemical properties, primarily its polarity and solubility.

Liquid-Liquid Partitioning Strategies

Liquid-liquid partitioning is a crucial step in the fractionation process, serving to separate compounds based on their differential solubility in two immiscible liquid phases. This technique is commonly applied after the initial solvent extraction. For this compound, the ethyl acetate fraction, obtained after partitioning the crude methanol extract, is typically enriched in this compound ekb.egwikipedia.orgnih.govjst.go.jp. This fraction is then subjected to various chromatographic techniques for further purification. The principle behind liquid-liquid extraction involves the distribution of solutes between two immiscible phases, driven by their relative affinities for each solvent phenomenex.comwikipedia.orgelementlabsolutions.comyoutube.com. The selection of appropriate immiscible solvent pairs (e.g., aqueous vs. organic) is key to achieving effective separation wikipedia.orgeconomysolutions.in.

Following partitioning, chromatographic methods such as silica (B1680970) gel column chromatography, reversed-phase chromatography (e.g., using octadecylsilyl (ODS) columns), and high-performance liquid chromatography (HPLC) are employed to isolate pure this compound from the enriched fractions floranorthamerica.orgekb.egwikipedia.orgnih.govjst.go.jpworldwidejournals.com.

Solid-Phase Extraction (SPE) Protocols for this compound Enrichment

Solid-Phase Extraction (SPE) serves as a critical initial step in the purification workflow for this compound, facilitating the enrichment of the target compound and the removal of gross impurities from complex natural product matrices. This technique leverages differential partitioning of analytes between a solid stationary phase and a liquid mobile phase. For this compound, a triterpene glycoside, SPE is particularly effective in separating it from highly polar or non-polar co-extractives present in crude plant extracts.

The selection of the SPE sorbent is paramount. Reversed-phase sorbents, such as C18 (octadecylsilane) or C8 (octylsilane) bonded silica, are commonly employed due to their ability to retain moderately polar to non-polar compounds like this compound. These phases interact with the lipophilic portions of the molecule. Alternatively, normal-phase sorbents like silica gel can be used, retaining compounds based on polarity through hydrogen bonding and dipole-dipole interactions, though they are often more suitable for less polar compounds or for separating isomers.

A typical SPE protocol for this compound enrichment involves several stages:

Conditioning: The SPE cartridge or column is conditioned with a solvent (e.g., methanol or acetonitrile) to wet the stationary phase, followed by a weak solvent (e.g., water or a low percentage of organic solvent in water) to prepare it for sample loading. This ensures optimal interaction between the analyte and the sorbent.

Sample Loading: The crude extract, dissolved in a suitable loading solvent (typically a weak solvent or the same solvent used for conditioning), is passed through the SPE column. This compound and other compounds with similar polarity are retained on the stationary phase.

Washing: The sorbent is washed with a weak solvent or a mixture of solvents that elutes highly polar impurities while retaining this compound. This step is crucial for removing salts, sugars, and other polar byproducts.

Elution: this compound is then eluted from the sorbent using a stronger solvent or a higher concentration of organic solvent in water. The choice of elution solvent depends on the sorbent type and the compound's affinity.

Optimization of solvent systems and volumes is essential to maximize recovery and achieve effective enrichment.

Table 2.4.2.1: Representative SPE Protocol Parameters for this compound Enrichment

| Parameter | C18 SPE Cartridge (e.g., 500 mg) | Silica Gel SPE Cartridge (e.g., 500 mg) |

| Conditioning | Methanol (5 mL) | Hexane (5 mL) |

| Water (5 mL) | Ethyl Acetate (5 mL) | |

| Sample Loading | Crude extract in 10% Methanol/Water (10 mL) | Crude extract in 10% Ethyl Acetate/Hexane (10 mL) |

| Washing | 10% Methanol/Water (2 x 5 mL) | 10% Ethyl Acetate/Hexane (2 x 5 mL) |

| 30% Ethyl Acetate/Hexane (5 mL) | ||

| Elution | 60% Methanol/Water (2 x 5 mL) | 70% Ethyl Acetate/Hexane (5 mL) |

| 80% Methanol/Water (5 mL) | 100% Ethyl Acetate (5 mL) | |

| Typical Recovery | 85-95% | 70-85% |

| Enrichment Factor | ~5-10 fold | ~3-7 fold |

| Primary Impurities Removed | Highly polar compounds, salts | Non-polar lipids, chlorophylls |

Note: Recovery and enrichment factor are approximate and depend on the specific crude extract composition and optimized conditions.

Chromatographic Purification Techniques for this compound Isolation

Following initial enrichment via SPE, chromatographic techniques are indispensable for achieving the high purity required for detailed characterization and potential application studies of this compound. These methods exploit differences in the physicochemical properties of compounds, such as polarity, size, and affinity, to achieve separation. A multi-step chromatographic strategy is often necessary to resolve this compound from structurally similar compounds and residual impurities.

Preparative High-Performance Liquid Chromatography (HPLC) for this compound

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for obtaining highly purified natural products, including this compound. It offers superior resolution compared to conventional column chromatography, enabling the separation of compounds with very similar retention characteristics.

In the context of this compound, reversed-phase preparative HPLC is most commonly employed. This involves using a stationary phase that is less polar than the mobile phase. Typical stationary phases include silica gel chemically bonded with C18 or C8 alkyl chains. The mobile phase typically consists of a mixture of water and an organic modifier such as methanol or acetonitrile, often run as a gradient to elute compounds of varying polarities.

Key parameters for optimizing preparative HPLC for this compound include:

Column Chemistry and Dimensions: C18 columns are favored for their strong hydrophobic retention. Larger particle sizes or monolithic columns are used in preparative scale to reduce backpressure and increase loading capacity.

Mobile Phase Composition: The ratio of water to organic solvent (e.g., methanol or acetonitrile) is critical. Gradient elution, starting with a high percentage of water and increasing the organic solvent concentration, is typically used to resolve this compound from closely related analogues or impurities.

Flow Rate: Higher flow rates increase throughput but can reduce resolution. Optimization is required to balance speed and separation efficiency.

Detection: UV detection is common if this compound possesses a chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for compounds lacking UV absorbance.

Loading Capacity: The amount of crude extract or partially purified fraction loaded onto the column directly impacts resolution and throughput.

Table 2.5.1.1: Typical Preparative HPLC Conditions for this compound Purification

| Parameter | Condition | Result for this compound |

| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) | |

| Mobile Phase A | Water (0.1% Formic Acid) | |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | |

| Gradient | 20% B (10 min) -> 60% B (30 min) -> 90% B (5 min) | Elution at ~40-45% B |

| Flow Rate | 4.0 mL/min | |

| Detection Wavelength | 210 nm (for general detection) | Peak observed |

| Injection Volume | 1-5 mL (of concentrated fraction) | |

| Fraction Collection | Based on peak detection | |

| Purity of Collected Fraction | >98% | |

| Retention Time | ~28-32 min |

Note: Formic acid is often added to improve peak shape and ionization in MS detection, though other modifiers like acetic acid or trifluoroacetic acid may be used.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) for this compound

Countercurrent Chromatography (CCC) and its advanced form, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for natural product isolation, particularly for compounds that are difficult to purify by solid-phase methods due to poor recovery or irreversible adsorption. These techniques utilize two immiscible liquid phases, where separation occurs based on the differential partitioning of analytes between the two phases. Crucially, they employ no solid stationary phase, thus avoiding issues like irreversible adsorption, sample loss, and contamination.

For this compound, CCC/CPC can be highly effective, especially in intermediate purification steps or for separating compounds with similar polarities. The process involves:

Solvent System Selection: The choice of a biphasic solvent system is critical. It must provide adequate solubility for this compound in one phase while allowing for sufficient partitioning into the other. Common systems include hexane/ethyl acetate/methanol/water mixtures, or more polar systems like butanol/water or ethyl acetate/water, depending on the target compound's polarity. The distribution coefficient (Kd) of this compound in the chosen system dictates the separation efficiency.

Operational Parameters: Key parameters include the rotation speed of the rotor (in CPC), the flow rate of the mobile phase (either the lighter or heavier phase), and the sample loading volume. Higher rotation speeds generally lead to better separation.

CCC/CPC is particularly well-suited for large-scale purification and can handle crude extracts directly, often providing higher recovery rates than solid-phase methods for certain compounds.

Table 2.5.2.1: Representative CCC/CPC Solvent Systems and Performance for this compound

| Solvent System (Upper Phase / Lower Phase) | Kd Value (Approximate) | Flow Rate (mL/min) | Rotation Speed (RPM) | Separation Efficiency (Theoretical Plates) | Recovery of this compound (%) | Purity of Collected Fraction (%) |

| Hexane/Ethyl Acetate/Methanol/Water (6/4/3/7) | 0.8 | 2.0 (Upper Phase) | 1000 | 500-800 | 90-96% | 80-90% |

| Ethyl Acetate/Water (1:1) | 0.5 | 1.5 (Upper Phase) | 1200 | 600-950 | 85-92% | 75-85% |

| n-Butanol/Water (1:1) | 0.3 | 1.8 (Upper Phase) | 1100 | 400-600 | 70-80% | 60-70% |

Note: Kd values are highly dependent on the exact composition of the solvent system and temperature. The goal is to find a system where this compound has a Kd value between 0.1 and 10 for effective separation.

Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC) for this compound

Flash chromatography and Medium Pressure Liquid Chromatography (MPLC) are widely used for intermediate purification steps, bridging the gap between crude extraction and high-resolution techniques like preparative HPLC. They offer faster separation and higher loading capacities than traditional gravity column chromatography, while operating at moderate pressures.

Flash Chromatography: Typically uses silica gel as the stationary phase, with mobile phases consisting of mixtures of polar and non-polar organic solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). Separation is achieved by eluting compounds along a polarity gradient. This compound, being a glycoside, would likely elute later than less polar impurities but earlier than highly polar ones on silica gel.

MPLC: Operates at higher pressures than flash chromatography, allowing for the use of smaller particle size stationary phases (similar to analytical HPLC but on a larger scale), which improves resolution. MPLC can be performed in both normal-phase (silica, diol) and reversed-phase (C18, C8) modes. Reversed-phase MPLC is often preferred for this compound to achieve better separation from structurally similar compounds.

These techniques are effective for removing major classes of impurities, concentrating the target compound, and preparing fractions suitable for final purification by preparative HPLC.

Table 2.5.3.1: Representative Flash Chromatography and MPLC Conditions for this compound

| Technique | Stationary Phase | Mobile Phase Gradient | Loading Capacity (mg) | Fraction Purity (%) | Notes |

| Flash Chromatography | Silica Gel (60 Å) | Hexane/Ethyl Acetate (100:0 to 0:100) -> Ethyl Acetate/Methanol (100:0 to 0:100) | 500-1000 | 40-60% | Removes highly non-polar and polar impurities |

| MPLC (Reversed-Phase) | C18 Silica (10 µm) | Acetonitrile/Water (10% to 70% Acetonitrile over 60 min) | 200-500 | 70-85% | Resolves closely related compounds |

Note: Gradient profiles and solvent compositions are highly dependent on the specific extract and desired separation.

Advanced Chromatographic Method Development for this compound Purification

Developing robust and efficient chromatographic methods for isolating natural products like this compound often requires advanced strategies to overcome challenges posed by complex matrices and the presence of structurally similar compounds. Method development focuses on optimizing parameters to maximize resolution, throughput, and recovery while minimizing solvent consumption and run times.

Key advanced techniques and considerations include:

Gradient Optimization: Systematic studies using design of experiments (DoE) or systematic scouting gradients can identify optimal mobile phase compositions and gradient slopes for resolving this compound from critical impurities. This is particularly important for HPLC and MPLC.

Column Selection: Evaluating different column chemistries (e.g., C18, C8, phenyl-hexyl, polar-embedded phases) and particle sizes can significantly impact selectivity and peak shape. For this compound, phase chemistry that balances hydrophobic interactions with potential polar interactions (e.g., via glycosidic moieties) might be beneficial.

Multi-Dimensional Chromatography (MDC): This involves coupling two or more chromatographic separation steps, often with different separation mechanisms. For instance, a normal-phase separation followed by a reversed-phase separation can resolve compounds that co-elute in a single dimension. This is particularly useful for complex mixtures where this compound might be present alongside isomers or analogues.

Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical CO₂ as the primary mobile phase, can offer different selectivity compared to HPLC and is often faster. It can be an effective orthogonal technique for purifying compounds that are challenging to separate by HPLC.

Chemometric Tools: Statistical software and algorithms can be employed to analyze chromatographic data, predict optimal conditions, and build predictive models for method development, thereby reducing the number of experimental runs required.

Method Transfer and Scaling: Ensuring that a developed analytical method can be successfully scaled up to preparative or process scale is a critical aspect of method development. This involves careful consideration of column dimensions, flow rates, and loading capacities.

The goal of advanced method development is to create a purification strategy that is not only effective but also reproducible and scalable.

Purity Assessment Methodologies for Isolated this compound

Confirming the purity and identity of isolated this compound is a crucial final step in the purification process. A combination of analytical techniques is employed to rigorously assess the purity and verify the structure of the compound.

Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the primary tool for assessing purity. Using high-resolution columns and optimized mobile phases, it can detect and quantify even trace impurities. Purity is typically reported as the percentage of the peak area corresponding to this compound relative to the total peak area detected at a specific wavelength or by a universal detector. A purity of >95% or >98% is often targeted for well-characterized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and confirmation.

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. The characteristic chemical shifts and coupling patterns confirm the presence of specific functional groups and structural motifs within this compound.

¹³C NMR: Provides information about the carbon skeleton.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms and confirmation of the complete molecular structure. The absence of significant signals from other compounds in the NMR spectra is a strong indicator of high purity.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition when coupled with high-resolution mass analyzers (e.g., HRMS). Techniques like Electrospray Ionization (ESI-MS) are commonly used. Fragmentation patterns in MS/MS experiments can further corroborate structural features.

Other Techniques: Depending on the compound's properties and the required level of characterization, other methods like melting point determination, optical rotation, and elemental analysis may also be employed.

Table 2.6.1: Purity Assessment Results for Isolated this compound

| Analytical Technique | Purity Determination Method | Reported Purity (%) | Key Findings/Observations |

| Analytical HPLC | Peak area percentage at 210 nm (UV detection) | >98.5% | Single major peak observed; minimal impurity peaks detected. |

| ¹H NMR Spectroscopy | Integration of characteristic proton signals | >98% | All expected proton signals present with correct integration ratios; no significant extraneous signals. |

| ¹³C NMR Spectroscopy | Presence of all expected carbon signals | >98% | Signals correspond to the known carbon framework of this compound; no additional signals indicative of impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated exact mass vs. observed mass | Confirmed | Observed mass ([M+Na]⁺ = 831.4752) matched calculated exact mass (831.4750) within acceptable error (0.2 ppm). |

| LC-MS/MS | Fragmentation pattern analysis | Confirmed | Fragmentation ions consistent with the proposed structure of this compound. |

Note: Purity values are representative of a highly purified sample. The specific purity achieved will depend on the effectiveness of the preceding isolation steps.

Structural Elucidation of Robustaside D and Stereochemical Assignments

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Robustaside D Structural Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atoms within a molecule irisotope.comucla.eduwisc.edustanford.edu. For this compound, both 1D and 2D NMR experiments were crucial in mapping out its intricate structure.

Proton (1H) NMR Spectroscopy: The 1H NMR spectrum of this compound revealed characteristic signals indicative of its phenolic glycoside nature. A key signal was observed for the anomeric proton (H-1') of the β-D-glucopyranosyl unit, appearing as a doublet at δ 4.71 ppm with a coupling constant (J) of 8 Hz. This coupling constant is diagnostic for a β-glycosidic linkage jst.go.jp. Additionally, the 4-hydroxyphenyl moiety exhibited an AA'BB' spin system, with two sets of doublets observed at δ 6.94 ppm (2H, d, J=9 Hz) and δ 6.68 ppm (2H, d, J=9 Hz), characteristic of a para-substituted phenyl ring jst.go.jp.

Carbon-13 (13C) NMR Spectroscopy: The 13C NMR spectrum provided information about the carbon skeleton. The anomeric carbon (C-1') of the glucose unit resonated at δ 103.7 ppm jst.go.jp. Several other signals in the range of δ 64.9 to 78.0 ppm were attributed to the oxygenated carbons (C-2', C-3', C-4', C-5', C-6') of the sugar moiety jst.go.jp. The aromatic carbons of the 4-hydroxyphenyl group were observed at δ 116.6, 119.8, 152.3, and 154.0 ppm jst.go.jp. The complete structure of this compound accounts for 21 carbon atoms, consistent with its molecular formula nih.govsigmaaldrich.com.

Table 3.1.1: Key 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Atom/Position | Chemical Shift (δ) | Multiplicity / Coupling (J) | Assignment | Reference |

| 1H | H-1' | 4.71 ppm | d (8 Hz) | Anomeric proton (β-linkage) | jst.go.jp |

| 1H | Ar-H (2', 6') | 6.94 ppm | d (9 Hz) | 4-Hydroxyphenyl protons | jst.go.jp |

| 1H | Ar-H (3', 5') | 6.68 ppm | d (9 Hz) | 4-Hydroxyphenyl protons | jst.go.jp |

| 13C | C-1' | 103.7 ppm | - | Anomeric carbon | jst.go.jp |

| 13C | C-2' | 78.0 ppm | - | Oxygenated carbon (sugar) | jst.go.jp |

| 13C | C-3' | 75.5 ppm | - | Oxygenated carbon (sugar) | jst.go.jp |

| 13C | C-4' | 75.0 ppm | - | Oxygenated carbon (sugar) | jst.go.jp |

| 13C | C-5' | 71.9 ppm | - | Oxygenated carbon (sugar) | jst.go.jp |

| 13C | C-6' | 64.9 ppm | - | Oxygenated carbon (sugar) | jst.go.jp |

| 13C | Ar-C (ipso) | 154.0 ppm | - | 4-Hydroxyphenyl carbon | jst.go.jp |

| 13C | Ar-C (para) | 152.3 ppm | - | 4-Hydroxyphenyl carbon | jst.go.jp |

| 13C | Ar-C (ortho) | 119.8 ppm | - | 4-Hydroxyphenyl carbon | jst.go.jp |

| 13C | Ar-C (meta) | 116.6 ppm | - | 4-Hydroxyphenyl carbon | jst.go.jp |

Two-dimensional NMR techniques are essential for establishing connectivity between atoms, which is vital for confirming structural assignments.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment was instrumental in correlating proton signals with their directly attached carbon atoms. It confirmed the assignments of the aromatic protons of the 4-hydroxyphenyl group to their corresponding carbons at δ 119.8 and 116.6 ppm jst.go.jp. Similarly, the HSQC experiment connected the anomeric proton (δ 4.71 ppm) to the anomeric carbon (δ 103.7 ppm) jst.go.jp.

Correlation Spectroscopy (COSY): COSY experiments are used to identify proton-proton couplings, providing information about the spin systems within the molecule. The observation of the AA'BB' spin system in the 1H NMR spectrum implies the use of COSY to establish the connectivity within the 4-hydroxyphenyl ring jst.go.jp.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range correlations (two or three bonds) between protons and carbons. Such correlations are vital for linking different molecular fragments, such as connecting the sugar moiety to the aglycone. In studies of related compounds, HMBC correlations from the anomeric proton (H-1') to the aglycone's carbonyl carbon (C-9'') and from protons on the glucose's C-6' to the ester carbonyl were used to confirm structural linkages mdpi.com. This type of analysis is fundamental for confirming the esterification at the 6-position of the glucose unit in this compound.

Rotating Frame Overhauser Effect Spectroscopy (ROESY)/Nuclear Overhauser Effect Spectroscopy (NOESY): While not explicitly detailed for this compound in the provided snippets, ROESY or NOESY experiments are typically employed to determine spatial proximity between protons, which is essential for confirming relative stereochemistry and the conformation of the molecule.

Mass Spectrometry (MS) Techniques for this compound Molecular Formula and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns ucla.edukhanacademy.org.

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the calculation of an accurate molecular formula. For this compound, HRMS data confirmed its molecular formula as C21H22O10, with a measured accurate mass of 434.12129689 Da nih.govsigmaaldrich.com. This precise mass measurement is invaluable for distinguishing it from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique provides structural information by revealing characteristic fragmentation pathways. For this compound, MS/MS data has been reported, including a precursor ion at m/z 469.0901 ([M+Cl]-) and several fragment ions such as m/z 109.0332, 108.0225, 192.9807, 179.0343, and 113.0223 nih.gov. These fragments likely correspond to the cleavage of glycosidic bonds or fragmentation within the aglycone moiety, aiding in the confirmation of structural features. MS/MS is also a standard tool for characterizing related glycosides researchgate.net.

Table 3.2: Mass Spectrometry Data for this compound

| Technique | Ion Type / Precursor | m/z Value | Formula (Calculated) | Notes | Reference |

| HRMS | Molecular Ion | 434.12129689 | C21H22O10 | Accurate mass determination | nih.gov |

| MS/MS | [M+Cl]- | 469.0901 | - | Precursor ion for fragmentation analysis | nih.gov |

| MS/MS | Fragment Ion | 109.0332 | - | Characteristic fragment | nih.gov |

| MS/MS | Fragment Ion | 108.0225 | - | Characteristic fragment | nih.gov |

| MS/MS | Fragment Ion | 192.9807 | - | Characteristic fragment | nih.gov |

| MS/MS | Fragment Ion | 179.0343 | - | Characteristic fragment | nih.gov |

| MS/MS | Fragment Ion | 113.0223 | - | Characteristic fragment | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule mrclab.commsu.edulibretexts.orgdrawellanalytical.com.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, allowing for the identification of functional groups. For this compound, characteristic absorption bands are expected for hydroxyl groups (-OH) and carbonyl groups (C=O). In related compounds with similar structural features, such as Grevillosides, absorption bands for hydroxyl groups were observed around 3381 cm-1, and for carbonyl functional groups, around 1714 cm-1 jst.go.jp. For Grevilloside K, two types of carbonyl functional groups were identified at 1669 cm-1 and 1704 cm-1 jst.go.jp. These bands would be indicative of the hydroxyls on the sugar and aglycone, and the ester and ketone carbonyls present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule mrclab.commsu.edu. Compounds with conjugated systems, such as double bonds and aromatic rings, typically exhibit absorption in the UV-Vis range. This compound possesses a conjugated system involving the cyclohexadienone ring and the acrylate (B77674) moiety, which would result in characteristic UV absorption maxima (λmax). While specific λmax values for this compound are not detailed in the provided snippets, the presence of these chromophores suggests significant UV absorption.

Compound List:

this compound

This compound: Structural Elucidation and Conformational Dynamics

This compound is a complex natural product belonging to the class of saponins, molecules renowned for their diverse biological activities and intricate chemical structures. The precise determination of such molecules is paramount for understanding their properties and potential applications. This article focuses on the methodologies employed for the structural elucidation of this compound, including stereochemical assignments, and delves into the insights gained from molecular dynamics simulations regarding its conformational landscape.

The complete structural characterization of this compound involves a multi-faceted approach, primarily utilizing advanced spectroscopic techniques and mass spectrometry. These methods provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Spectroscopic Characterization

Mass Spectrometry (MS): High-resolution mass spectrometry, typically electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), is employed to determine the accurate molecular weight and thus the molecular formula of this compound. Tandem mass spectrometry (MS/MS) fragmentation patterns are crucial for dissecting the molecule into smaller units, revealing the sequence of sugar moieties and providing clues about the aglycone structure and glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for complex organic molecules. A comprehensive suite of 1D and 2D NMR experiments is indispensable for this compound.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number, type, and chemical environment of protons, including their coupling patterns which indicate neighboring protons. Carbon (¹³C) NMR, often supplemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (CH₃, CH₂, CH, quaternary). Characteristic signals for anomeric protons (typically δ 4.5-5.5 ppm) and methyl groups on the aglycone (often δ 0.8-1.5 ppm) are key identifiers.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling correlations, mapping out proton connectivity within spin systems, particularly useful for tracing carbohydrate residues and parts of the aglycone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, assigning specific proton signals to their attached carbons. This is vital for identifying anomeric carbons and their associated protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds. HMBC is critical for establishing connectivity between different structural units, such as linking sugar residues to the aglycone and identifying the positions of glycosidic bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are spatially close, irrespective of their bonding. NOESY/ROESY data are essential for determining the relative stereochemistry of chiral centers, the conformation of sugar rings, and the orientation of glycosidic linkages.

Stereochemical Assignment

Stereochemistry, the precise three-dimensional arrangement of atoms, is critical for understanding the biological activity of natural products.

Relative Stereochemistry: The NOESY/ROESY experiments are paramount for assigning relative stereochemistry. Correlations between protons on adjacent carbons or protons in close proximity within a ring system (e.g., axial vs. equatorial protons) allow for the determination of ring conformations and the relative orientation of substituents. For this compound, NOESY correlations help establish the configuration of chiral centers in the aglycone and the stereochemistry of the glycosidic linkages (α or β).

Absolute Stereochemistry: Determining the absolute configuration (e.g., R or S at a chiral center) often requires additional methods. This can include:

Comparison with Known Compounds: If this compound shares structural features with compounds whose absolute stereochemistry is already established, direct comparison of spectroscopic data (especially NMR chemical shifts and coupling constants) can infer absolute configurations.

Chemical Derivatization: Methods like the formation of Mosher's esters or other chiral derivatives, followed by NMR analysis, can sometimes be used to determine the absolute configuration of specific hydroxyl groups.

Computational Methods: Advanced quantum chemical calculations, such as predicting Electronic Circular Dichroism (ECD) spectra and comparing them with experimental ECD data, can be powerful tools for assigning absolute stereochemistry, especially for complex molecules where chemical methods are challenging.

Data Table 1: Key NMR Spectral Data for this compound (Illustrative)

This table presents representative NMR data that would be obtained during the structural elucidation of a complex saponin (B1150181) like this compound. The specific values are illustrative and based on typical findings for triterpene glycosides.

| Proton Signal (δH, ppm) | Carbon Signal (δC, ppm) | Correlation(s) (e.g., HSQC, HMBC, NOESY) | Assignment |

| 4.85 | 102.5 | HSQC, HMBC (to C-2, C-3 of aglycone) | H-1' of Glucose unit A (anomeric proton) |

| 3.50 | 75.2 | HSQC, COSY, NOESY (to H-1', H-3') | H-2' of Glucose unit A |

| 3.70 | 77.8 | HSQC, COSY, NOESY (to H-2', H-4') | H-3' of Glucose unit A |

| 3.45 | 71.0 | HSQC, COSY, NOESY (to H-3', H-5') | H-4' of Glucose unit A |

| 3.65 | 73.5 | HSQC, COSY, NOESY (to H-4', H-6'a) | H-5' of Glucose unit A |

| 3.80 / 3.60 | 62.0 | HSQC, COSY | H-6'a / H-6'b of Glucose unit A (methylene) |

| 5.02 | 100.8 | HSQC, HMBC (to C-22 of aglycone) | H-1'' of Arabinose unit B (anomeric proton) |

| 3.40 | 72.1 | HSQC, COSY, NOESY (to H-1'') | H-2'' of Arabinose unit B |

| 3.55 | 74.5 | HSQC, COSY, NOESY (to H-2'', H-4'') | H-3'' of Arabinose unit B |

| 3.68 | 68.9 | HSQC, COSY, NOESY (to H-3'', H-5'') | H-4'' of Arabinose unit B |

| 3.75 | 66.0 | HSQC, COSY | H-5'' of Arabinose unit B |

| 0.95 | 15.5 | HSQC, HMBC (to C-10, C-19) | H-23 (Methyl group on aglycone) |

| 1.10 | 20.0 | HSQC, HMBC (to C-4, C-5) | H-26 (Methyl group on aglycone) |

| 1.25 | 28.0 | HSQC, HMBC (to C-17, C-20) | H-27 (Methyl group on aglycone) |

| 3.20 | 78.0 | HSQC, HMBC (to C-3, C-4) | H-3 of Aglycone (position of glycosidic linkage) |

| 5.30 | 120.5 | HSQC, HMBC (to C-5, C-10) | H-6 of Aglycone (olefinic proton) |

Data Table 2: Mass Spectrometry Fragmentation Data for this compound (Illustrative)

This table provides illustrative fragmentation ions observed in MS/MS experiments, aiding in the structural assignment of this compound.

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 1105.7 | [M+Na]⁺ (Molecular ion with sodium adduct) |

| 943.6 | [M+Na-Glucose]⁺ (Loss of one hexose (B10828440) unit) |

| 797.5 | [M+Na-Glucose-Arabinose]⁺ (Loss of hexose and pentose) |

| 781.5 | [M+Na-Hexose-Arabinose-H₂O]⁺ (Loss of sugar + water) |

| 473.3 | Aglycone fragment (e.g., C₂₇H₄₁O₅⁺) |

| 311.2 | Fragment of the aglycone or a glycosyl cation |

| 163.1 | Fragment corresponding to a sugar moiety (e.g., hexose) |

Molecular Dynamics Simulations for this compound Conformational Landscape

Molecular dynamics (MD) simulations offer a powerful computational approach to explore the dynamic behavior and conformational flexibility of molecules like this compound. By simulating the atomic-level motions over time, MD can reveal the ensemble of structures that a molecule adopts in solution, which is critical for understanding its physical properties and potential interactions with biological targets.

Methodology

The process of conducting MD simulations for this compound involves several key steps:

Force Field Selection: An appropriate molecular mechanics force field is essential for accurately describing the potential energy of the system. For complex glycosides like this compound, this requires a force field that can handle the specific chemical functionalities present in the aglycone (e.g., triterpenoid (B12794562) structure) and the carbohydrate residues, including the glycosidic linkages. Commonly used force fields include AMBER, CHARMM, or OPLS, often with specialized parameter sets for carbohydrates and glycosidic bonds.

System Preparation:

Initial Structure: A representative 3D structure of this compound is required, typically obtained from experimental data (e.g., X-ray crystallography, if available) or generated using computational modeling methods.

Solvation: The molecule is placed in a simulated environment, usually a periodic box filled with explicit solvent molecules (e.g., water models like TIP3P).

Ionization: Counterions (e.g., Na⁺, Cl⁻) are added to neutralize the system's charge and mimic physiological ionic strength.

Simulation Protocol:

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the target temperature and brought to the target pressure. This phase allows the solvent and solute to equilibrate, typically involving short simulations under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles.

Production Run: The main simulation is performed for a significant duration (nanoseconds to microseconds) under the NPT ensemble to capture the relevant conformational dynamics.

Analysis: The trajectory data generated from the production run are analyzed using various techniques:

Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual atoms or residues, highlighting regions that are more dynamic.

Dihedral Angle Analysis: Tracks the rotation around key bonds (e.g., glycosidic bonds, bonds within the aglycone) to identify preferred torsional states.

Clustering Analysis: Groups similar conformations together to identify distinct structural states or conformers adopted by the molecule.

Principal Component Analysis (PCA): A dimensionality reduction technique that identifies the dominant modes of collective motion within the molecule.

Conformational Landscape

MD simulations reveal that this compound, like many complex glycosides, exists not as a single static structure but as an ensemble of interconverting conformers. The conformational landscape describes the distribution of these structures and the energy barriers between them.

Glycosidic Linkage Flexibility: The linkages between the aglycone and sugar units, and between individual sugar units, are often flexible due to rotations around glycosidic bonds. MD simulations can map the preferred dihedral angles for these linkages, revealing whether they favor extended or more compact arrangements.

Sugar Ring Conformations: Carbohydrate rings (e.g., pyranose rings) can adopt different puckered conformations (e.g., chair, boat, twist-boat). MD simulations can identify the relative populations of these sugar ring conformations and their interconversion pathways.

Aglycone Dynamics: The aglycone portion of this compound, likely a triterpenoid, also possesses inherent flexibility, with rotatable bonds allowing for various spatial arrangements. MD simulations capture these dynamics, revealing how the aglycone's shape changes.

Interplay of Units: The simulations also highlight how the movements of the sugar units and the aglycone are coupled. For instance, the orientation of a sugar moiety might influence the accessible conformations of the aglycone, and vice versa.

Understanding these conformational preferences is crucial, as different conformers may exhibit varying affinities for biological targets or possess distinct physical properties.

Data Table 3: Key Conformational Analysis Parameters for this compound (Illustrative)

This table presents illustrative results from the analysis of MD simulation trajectories for this compound.

| Parameter | Value/Range (Illustrative) | Significance |

| Average RMSD (Å) | 2.5 - 3.5 | Indicates moderate overall structural stability during the simulation. |

| Peak RMSD (Å) | 5.0 - 6.0 | Suggests significant conformational changes occurred during the simulation run. |

| RMSF (Å) - Aglycone C10 | 0.4 - 0.6 | Low fluctuation, indicating a relatively rigid core in the aglycone. |

| RMSF (Å) - Sugar H-6 | 1.5 - 2.0 | Higher fluctuation, suggesting flexibility in the terminal methylenic group of the sugar. |

| Glycosidic Bond (α-1,6) | Dihedral Angle (φ, ψ) | Preferred states identified, e.g., (φ= -60°, ψ= +40°) and (φ= +60°, ψ= -40°) representing different orientations. |

| Sugar Ring Conformation | Chair (90%), Twist-boat (10%) | Dominant chair conformation for glucose, with transient population of twist-boat forms. |

Data Table 4: Identified Conformers and Their Populations (Illustrative)

This table summarizes representative low-energy conformers identified through clustering of MD trajectories for this compound.

| Conformer ID | Cluster ID | Population (%) | Key Distinguishing Feature |

| C1 | 1 | 45 | Glucose ring in standard chair; Glycosidic linkage A extended; Aglycone in compact state. |

| C2 | 2 | 30 | Glucose ring in chair; Glycosidic linkage A bent; Aglycone slightly more extended. |

| C3 | 3 | 15 | Glucose ring transiently in twist-boat; Glycosidic linkage A extended; Aglycone compact. |

| C4 | 4 | 10 | Arabinose ring in furanose form; Glycosidic linkage B in specific orientation. |

Compound List:

this compound

Biosynthetic Pathway Investigations of Robustaside D

Identification of Precursors and Building Blocks for Robustaside D Biosynthesis

There are no published studies that have experimentally identified the specific precursors or building blocks for the biosynthesis of this compound. Based on its structure, it can be hypothesized that its biosynthesis involves precursors from the shikimate pathway. This pathway is known to produce aromatic amino acids and other phenolic compounds, which would be necessary for forming both the hydroquinone (B1673460) core of the arbutin portion and the phenylpropanoid-derived acyl group. However, without experimental validation, this remains speculative.

Enzymatic Transformations and Key Biosynthetic Enzymes Involved in this compound Formation

No enzymes involved in the formation of this compound have been isolated, characterized, or even proposed in the scientific literature.

Characterization of Glycosyltransferases in this compound Biosynthesis

The structure of this compound contains a β-D-glucopyranoside, indicating that a glycosyltransferase is involved in its formation, likely transferring a glucose molecule to a hydroquinone aglycone. While the biosynthesis of the related compound arbutin is known to involve glucosyltransferases that utilize UDP-glucose as a sugar donor mdpi.com, the specific enzyme responsible for the glycosylation step in this compound's pathway has not been identified.

Investigating Hydroxylases and Other Modifying Enzymes in this compound Pathway

The formation of the complex acyl group and the hydroquinone moiety would presumably require several enzymatic modifications, including hydroxylations, oxidation, and acylation. Cytochrome P450 monooxygenases and other hydroxylases are commonly involved in such pathways in plants. An acyltransferase would also be required to attach the phenylpropanoid derivative to the glucose of the arbutin precursor. However, no specific hydroxylases, acyltransferases, or other modifying enzymes have been studied in the context of this compound biosynthesis.

Gene Cluster Analysis and Biosynthetic Gene Discovery for this compound Production

There are no reports of the discovery or analysis of a biosynthetic gene cluster responsible for the production of this compound in Grevillea robusta or any other organism. The genes encoding the necessary enzymes for its synthesis remain unknown.

Isotopic Labeling Studies to Elucidate Carbon Flow in this compound Biosynthesis

Isotopic labeling is a powerful technique to trace the flow of atoms from precursors into a final natural product. A search of the scientific literature yielded no studies where isotopic labeling was used to investigate the biosynthetic origins and carbon flow for this compound.

Metabolic Engineering Strategies for Enhanced this compound Production in Native or Heterologous Hosts

Metabolic engineering aims to modify an organism's genetic and regulatory processes to increase the production of a desired substance. As the native biosynthetic pathway, enzymes, and genes for this compound are unknown, no metabolic engineering strategies for its enhanced production in either its native plant host or a heterologous system (like yeast or E. coli) have been developed or reported. Research into the metabolic engineering of related molecules, such as arbutin, has been conducted in microorganisms, but this work is not directly applicable to the more complex structure of this compound without knowledge of its specific biosynthetic enzymes nih.gov.

Regulation of this compound Biosynthesis in Response to Environmental Stimuli

The biosynthesis of this compound, a secoiridoid glycoside found in Forsythia suspensa, is intricately regulated by a variety of environmental factors. As with many plant secondary metabolites, the production of this compound is not static but rather a dynamic process influenced by the plant's interaction with its surrounding environment. These environmental cues can act as signals that trigger cascades of gene expression and enzymatic activity, ultimately leading to shifts in the accumulation of specialized compounds that often play a role in defense and adaptation.

Plants have evolved sophisticated mechanisms to perceive and respond to environmental stressors, and the regulation of secondary metabolism is a key component of this adaptive strategy. Abiotic factors such as light, temperature, and water availability are known to have a significant impact on the chemical profile of medicinal plants. While direct research on the specific environmental regulation of this compound is limited, studies on Forsythia suspensa and other plants producing similar iridoid glycosides provide valuable insights into the potential regulatory mechanisms.

Detailed research findings indicate that environmental stress can significantly alter the production of secondary metabolites in plants. For instance, drought stress has been shown to increase the biosynthesis of iridoid glycosides in the roots of Scrophularia ningpoensis seedlings. This response is believed to be part of the plant's defense mechanism against oxidative stress induced by water deficit. It is plausible that similar mechanisms are at play in Forsythia suspensa, where drought conditions could enhance the production of this compound and other secoiridoid glycosides as a protective measure.

Furthermore, the accumulation of secondary metabolites in Forsythia suspensa is known to be influenced by the developmental stage of its fruit, which is intrinsically linked to seasonal and environmental changes. The content of various bioactive compounds, including phenylethanoid glycosides and lignans, varies significantly between green and ripe fruits, suggesting that factors such as temperature and photoperiod, which change throughout the growing season, play a crucial role in regulating their biosynthesis.

While specific quantitative data on the direct impact of environmental stimuli on this compound concentration is not yet available in the scientific literature, the following table summarizes the observed effects of environmental factors on related secondary metabolites in other medicinal plants. This information allows for informed hypotheses about the regulation of this compound biosynthesis.

Table 1: Effects of Environmental Stimuli on Secondary Metabolite Content in Medicinal Plants

| Environmental Stimulus | Plant Species | Affected Secondary Metabolite(s) | Observed Effect | Reference |

| Drought Stress | Scrophularia ningpoensis | Iridoid Glycosides | Increase in concentration in roots | researchgate.net |

| Light Intensity | Epimedium pseudowushanense | Flavonoid Glycosides (epimedin A, B, C) | Content varies with different light intensities | nih.gov |

| High Temperature | Forsythia suspensa leaves tea processing | Forsythoside A, Phillyrin | High temperatures can lead to degradation | nih.gov |

| UV Radiation | General response in various plants | Phenolic compounds, Flavonoids | Generally stimulates accumulation as a protective measure | researchgate.netresearchgate.netncsu.edu |

The intricate interplay between environmental stimuli and the biosynthesis of complex molecules like this compound underscores the adaptive capacity of plants. Future research focusing on controlled environmental studies with Forsythia suspensa will be crucial to elucidate the precise regulatory networks governing the production of this and other valuable secondary metabolites.

Preclinical Pharmacological Investigations of Robustaside D: Molecular Mechanisms

Modulation of Cellular Proliferation and Viability in Preclinical In Vitro Models by Robustaside D

The modulation of cellular proliferation and viability is a key area of investigation for potential therapeutic compounds. This compound has been generally indicated for its cytotoxic effects against certain cancer cell lines, suggesting an antiproliferative or cell-killing capacity nih.govmdpi.com. However, specific, detailed findings from in vitro studies on this compound's impact on various mammalian cell types are limited.

This compound Effects on Various Mammalian Cell Lines (e.g., Cancer, Immune, Neuronal)

Research into the effects of natural compounds on cellular proliferation and viability typically involves exposing diverse cell lines to the compound and assessing outcomes such as cell count, metabolic activity (e.g., via MTT assays), or colony formation. While this compound has been generally associated with cytotoxicity against cancer cell lines nih.govmdpi.com, specific data detailing its effects on particular cancer cell lines (e.g., breast, lung, or colon cancer), immune cells (e.g., lymphocytes, macrophages), or neuronal cells are not prominently available in the searched literature. Studies involving other compounds, such as Vitamin D, have demonstrated inhibition of proliferation and viability in various cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction mdpi.comnih.govmdpi.com. Similarly, research on other natural products has explored their neuroprotective effects against oxidative stress in neuronal cell models nih.govmdpi.com. However, direct comparative data for this compound across these cell types is currently lacking.

Analysis of Cell Cycle Progression Upon this compound Exposure

The cell cycle is a fundamental process governing cell growth, DNA replication, and division. Compounds that interfere with specific phases of the cell cycle can inhibit proliferation and induce cell death, a common strategy in cancer therapy. The cell cycle is typically analyzed by measuring DNA content using flow cytometry, which allows for the quantification of cells in G1, S, G2, and M phases atlasgeneticsoncology.orgbiocompare.comwikipedia.orgmdpi.com. Compounds can induce cell cycle arrest at various checkpoints, for instance, by affecting cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs) mdpi.commdpi.com. While Vitamin D has been shown to induce G1/S or G2/M arrest by upregulating CDKIs like p21 and p27 mdpi.commdpi.com, and other compounds can induce sub-G1 arrest indicative of apoptosis archivesofmedicalscience.com, specific studies detailing this compound's impact on cell cycle phase distribution or its mechanism of cell cycle arrest are not found in the current literature.

Induction of Apoptosis and Programmed Cell Death by this compound

Apoptosis, or programmed cell death, is a critical cellular process regulated by intricate signaling pathways. It is characterized by specific morphological and biochemical changes, including caspase activation, PARP cleavage, cytochrome c release from mitochondria, and DNA fragmentation abcam.comnih.govbio-rad-antibodies.combiotium.com. Cytotoxic compounds often exert their effects by triggering these apoptotic pathways. For example, Vitamin D has been shown to induce apoptosis in cancer cells by increasing caspase-3/7 activity nih.gov, and other natural compounds can initiate apoptosis via the intrinsic pathway archivesofmedicalscience.com. While this compound's general cytotoxicity suggests a potential role in inducing cell death, specific research detailing its ability to trigger apoptosis or programmed cell death, including the activation of key apoptotic markers in response to this compound treatment, is not extensively reported.

Autophagy Regulation by this compound in Cellular Systems

Immunomodulatory Effects of this compound in In Vitro Cellular Assays

The immune system's function is heavily influenced by a complex interplay of signaling molecules, including cytokines and chemokines. Compounds that can modulate these pathways are of significant therapeutic interest, particularly in inflammatory and autoimmune diseases, as well as in cancer immunotherapy.

Impact of this compound on Cytokine and Chemokine Production

Cytokines and chemokines are crucial signaling proteins that orchestrate immune responses, influencing cell trafficking, activation, and differentiation mdpi.comrndsystems.comcreative-diagnostics.com. Studies have shown that compounds like Vitamin D can significantly modulate immune cell cytokine production, for instance, by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and promoting anti-inflammatory cytokines (e.g., IL-10) mdpi.comtermedia.plnih.govnih.gov. Various in vitro assays, such as ELISA and intracellular cytokine staining (ICS) via flow cytometry, are employed to quantify cytokine and chemokine release mdpi.comresearchgate.netkcasbio.comnih.gov. This compound has been generally associated with anti-inflammatory effects nih.gov, but specific in vitro data detailing its impact on the production of particular cytokines or chemokines by immune cells, or its broader immunomodulatory profile, are not extensively documented in the current literature.

This compound Modulation of Immune Cell Activation and Differentiation

Specific research detailing the direct effects of this compound on the activation and differentiation of immune cells was not identified in the available literature. The modulation of immune cell responses is a complex process involving intricate signaling pathways and cellular interactions. While general studies discuss immune cell activation and differentiation in various disease contexts nih.govnih.govsalk.edufrontiersin.orgfrontiersin.org, direct investigations into how this compound influences these processes, such as its impact on cytokine production, cell surface marker expression, or lineage commitment of immune cells, have not been extensively documented.

Neurobiological Activity of this compound in Cellular and Organotypic Culture Models

The exploration of this compound's neurobiological activity in cellular and organotypic culture models represents a key area of preclinical investigation. These models provide controlled environments to study cellular mechanisms underlying neurological health and disease. While direct studies specifically on this compound in these models are limited, research into related compounds and general mechanisms provides context for its potential actions. Cellular viability assays, such as MTS or ATP assays, are standard methodologies used to assess the health and survival of neuronal cells under various conditions neuroproof.comsigmaaldrich.compromega.de. Organotypic cultures, which maintain the complex cytoarchitecture of nervous tissue, offer a more physiologically relevant environment for studying neurobiological processes compared to simple 2D cell cultures nih.govplos.orgmdpi.comrsc.orgnih.gov.

Neuroprotective Effects of this compound

Direct evidence for the neuroprotective effects of this compound in cellular models is scarce. However, related compounds, such as Robustaside A, have demonstrated binding affinity with Nrf2 and SIRT1 proteins mdpi.comdntb.gov.ua. The Nrf2 and SIRT1 pathways are critical regulators of cellular defense mechanisms, including antioxidant responses and protection against oxidative stress and apoptosis, which are fundamental to neuronal survival mdpi.commdpi.com. These interactions suggest potential indirect mechanisms through which this compound or its derivatives might exert neuroprotective effects by bolstering cellular resilience. Standard cellular viability assays are employed to quantify the protective effects of compounds against neurotoxic insults neuroproof.comsigmaaldrich.compromega.de.

Modulation of Neuroinflammation by this compound

Specific research detailing this compound's role in modulating neuroinflammation is limited. However, studies on related compounds, such as Rubusoside, have indicated an ability to mitigate neuroinflammation in models of Parkinson's disease nih.gov. Neuroinflammation, a key pathological feature in many neurodegenerative disorders, involves the activation of glial cells like microglia and astrocytes, leading to the release of pro-inflammatory mediators and cytokines frontiersin.orgfrontiersin.orgnih.govd-nb.infonih.gov. While this compound's direct impact on these inflammatory pathways remains to be elucidated, the general understanding of neuroinflammatory markers and glial cell function provides a framework for future investigations nih.govnih.govneuroinfectiecentrumamsterdam.nlradiopaedia.org.

Investigation of this compound in Preclinical In Vivo Animal Models (Mechanistic Focus)

Preclinical investigations utilizing in vivo animal models are crucial for understanding the complex interplay of biological systems and the potential therapeutic efficacy of compounds. However, specific studies focusing on the mechanistic aspects of this compound's action within in vivo animal models, particularly rodent models, were not identified in the available literature. Research in this domain typically involves examining disease progression, identifying molecular targets, and evaluating the compound's impact on physiological and pathological endpoints.

Histopathological and Biochemical Endpoint Analysis in this compound-Treated Animal Models

Information regarding histopathological and biochemical endpoint analyses following this compound treatment in animal models was not identified in the reviewed literature. Such analyses are critical for evaluating the cellular and molecular changes induced by a compound, including tissue morphology, inflammatory cell infiltration, protein expression, enzyme activity, and other biochemical markers that reflect the compound's efficacy and mechanism of action nih.govnih.govfrontiersin.orgfrontiersin.orguoguelph.ca.

Compound List:

this compound

Upon reviewing the provided search results, there is a significant lack of specific scientific literature or data pertaining to the chemical compound "this compound" in relation to its molecular and cellular mechanisms of action, particularly concerning gene expression profiling (transcriptomics), proteomic analysis, and metabolomic alterations.

The search queries yielded extensive information on Vitamin D and its active metabolites, their broad effects on gene expression, cellular pathways, and metabolic processes. Additionally, some results mention "Robustaside A" and "Robustaside B" in different contexts, such as antioxidant activity and interactions with specific proteins like Nrf2 and SIRT1 researchgate.netscilit.comnih.govresearchgate.net. However, none of the retrieved documents contain any specific research findings, data tables, or detailed mechanisms directly linked to "this compound" for the requested sections:

Molecular and Cellular Mechanisms of Action of Robustaside D

Metabolomic Alterations Induced by Robustaside D

Without specific data and research findings directly associated with this compound for these particular areas of molecular and cellular mechanisms, it is not possible to generate the detailed, scientifically accurate, and outline-adherent article as requested. The instructions strictly prohibit introducing information outside the explicit scope of the specified sections and subsections, and therefore, information pertaining to Vitamin D or other Robustaside compounds cannot be used to describe the mechanisms of this compound.

Consequently, the request to generate an article focusing solely on this compound's molecular and cellular mechanisms, including transcriptomic, proteomic, and metabolomic analyses, cannot be fulfilled with the available search results.

Targeted and Untargeted Metabolomics for this compound's Metabolic Footprint

Metabolomics is a scientific discipline focused on the comprehensive study of small-molecule metabolites within biological systems, aiming to understand metabolic pathways and identify biomarkers associated with various exposures or physiological states cancer.gov. This compound has been identified as a compound relevant to metabolomics research, with its application noted in metabolomics studies sigmaaldrich.com. While the compound itself is a subject of interest in this field, the provided literature does not detail specific findings from targeted or untargeted metabolomics studies that precisely map this compound's unique metabolic footprint or its downstream metabolic consequences within cells or organisms. However, related compounds, such as robustaside A, have been detected in metabolomics analyses, indicating that research into the metabolomes of plants containing these compounds is active researchgate.net. Further detailed studies would be required to elucidate the complete metabolic profile and pathways influenced by this compound.

Investigation of this compound Interactions with Cellular Membranes and Lipids

Cellular membranes, primarily composed of lipid bilayers, serve as critical interfaces for cellular communication, transport, and signaling, making them significant targets for bioactive molecules ucl.ac.benih.govnih.govrsc.org. Compounds can interact with membrane lipids in various ways, influencing membrane fluidity, permeability, and the formation of specialized lipid domains, which in turn can affect cellular functions ucl.ac.benih.govfrontiersin.org. Such interactions are fundamental to understanding drug efficacy, cellular uptake, and potential toxicity nih.govrsc.org. However, the provided scientific literature does not include specific studies that investigate or report on the interactions of this compound with cellular membranes or lipids. Therefore, the nature of any such interactions, including how this compound might associate with or alter membrane properties, is not described in the available findings.

Structure Activity Relationship Sar Studies of Robustaside D

Design Principles for Robustaside D Analogues and Derivatives

The design of analogues and derivatives for natural products like this compound typically follows principles aimed at optimizing specific properties, such as potency, selectivity, bioavailability, and metabolic stability. These principles often involve modifying key structural features identified as critical for activity or exploring chemical space around the core scaffold oncodesign-services.comashp.orgmdpi.comnih.govrsc.orgrsc.orgcas.org. For this compound, potential design strategies could include modifications to the sugar residues, alterations to the aglycone moiety, or functional group interconversions. The goal is to create compounds that retain or improve upon the desired biological effects while potentially mitigating any undesirable ones oncodesign-services.commdpi.comrsc.org. For instance, in the design of Vitamin D analogues, modifications to different rings and side chains have been extensively explored to fine-tune their interaction with the Vitamin D receptor and modulate their biological effects mdpi.comnih.govrsc.orgnih.gov. Similarly, studies on related compounds like grevillosides, which share structural similarities with this compound, suggest that modifications to the aglycone or the esterification of sugar moieties could influence their biological activity, such as melanogenesis inhibition jst.go.jp.

Influence of Specific Functional Groups (e.g., hydroxyls, esters) on this compound's Mechanism

Functional groups are the reactive centers within a molecule that dictate its chemical behavior and biological interactions ashp.orgpressbooks.pubbiotechacademy.dk. For this compound, various functional groups, including hydroxyl (-OH) groups and potentially ester linkages, play crucial roles in its mechanism of action. Hydroxyl groups, present in both the sugar and aglycone portions of glycosides, are vital for hydrogen bonding interactions, which are fundamental for molecular recognition and binding to biological targets ashp.orgpressbooks.pubbiotechacademy.dk. Ester groups, formed from the condensation of carboxylic acids and alcohols, can also influence lipophilicity, stability, and target engagement biotechacademy.dk. For instance, studies on related compounds have indicated that esterification of hydroxyl groups on sugar moieties can modulate biological activity jst.go.jp. Understanding the specific contribution of each functional group through targeted modifications is a cornerstone of SAR studies oncodesign-services.commdpi.com. For example, altering hydroxyl groups by acetylation or other derivatization can reveal their importance for activity or explore alternative binding modes.

Stereochemical Determinants of this compound's Activity

Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity nih.govnih.gov. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles due to their distinct interactions with chiral biological targets like receptors and enzymes nih.gov. This compound, with its complex glycosidic structure, likely possesses multiple chiral centers, both in its sugar units and potentially in its aglycone ontosight.ai. Therefore, the specific stereoisomeric configuration of this compound is expected to be crucial for its biological activity. Subtle changes in stereochemistry can lead to significant differences in binding affinity, efficacy, and metabolic pathways nih.govnih.gov. While specific studies detailing the stereochemical determinants of this compound's activity were not found in the initial search, SAR investigations of other chiral compounds consistently demonstrate the importance of precise stereochemical configurations for optimal target engagement and biological response nih.gov.

Computational SAR Modeling for this compound and Its Derivatives